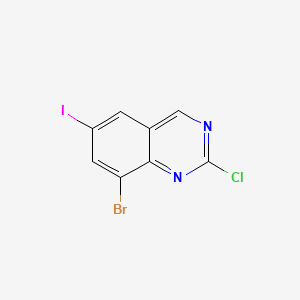

8-Bromo-2-chloro-6-iodoquinazoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H3BrClIN2 |

|---|---|

Molekulargewicht |

369.38 g/mol |

IUPAC-Name |

8-bromo-2-chloro-6-iodoquinazoline |

InChI |

InChI=1S/C8H3BrClIN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H |

InChI-Schlüssel |

FMOJESWTEYBFTA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C2=NC(=NC=C21)Cl)Br)I |

Herkunft des Produkts |

United States |

Reactivity and Derivatization Strategies of 8 Bromo 2 Chloro 6 Iodoquinazoline and Analogues

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of polyhalogenated quinazolines, these reactions enable the introduction of various substituents at specific positions, guided by the inherent reactivity differences of the C-X (X = I, Br, Cl) bonds. mdpi.com

Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed reactions are among the most versatile and widely used methods for the functionalization of halogenated heterocycles. researchgate.netnih.gov The selective activation of C-X bonds in these reactions provides a robust strategy for synthesizing libraries of functionalized quinazolines. nih.gov

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a highly effective method for introducing alkynyl groups onto the quinazoline (B50416) scaffold. researchgate.net This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. researchgate.net Studies on various halogenated quinazolines have demonstrated the feasibility of this transformation. For instance, the Sonogashira coupling of 2-aryl-4-chloro-6-iodoquinazolines with terminal alkynes proceeds selectively at the C-6 position, highlighting the greater reactivity of the C-I bond compared to the C-Cl bond. semanticscholar.org

Reaction Conditions: The reaction is often carried out using a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand, along with a copper(I) co-catalyst like CuI. A base, typically an amine such as triethylamine (B128534) or diisopropylamine, is used to neutralize the hydrogen halide formed during the reaction. The reaction is usually performed in an organic solvent like DMF or THF.

A representative example involves the coupling of a halogenated quinazoline with an alkyne, as shown in the table below.

| Starting Material | Alkyne | Catalyst System | Product |

| 2-Aryl-4-chloro-6-iodoquinazoline | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-Aryl-4-chloro-6-(phenylethynyl)quinazoline |

This selective alkynylation at the C-6 position underscores the differential reactivity of the halogens, a key principle in the strategic derivatization of polyhalogenated systems.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds between organoboron compounds and organic halides. mdpi.com It is widely employed in the synthesis of biaryl compounds and has been successfully applied to the arylation of halogenated quinazolines. mdpi.comresearchgate.net The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-based reagents. mdpi.com

Reaction Conditions: A typical Suzuki-Miyaura reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or Cs₂CO₃, and a solvent system that can be aqueous or anhydrous, for instance, a mixture of toluene (B28343) and water or DME. researchgate.net

Research on polyhalogenated quinazolines has shown that the Suzuki-Miyaura reaction can be performed sequentially to introduce different aryl groups at specific positions. For example, in 2,4,7-trichloroquinazoline, the first coupling occurs selectively at the most electrophilic C-4 position. nih.gov Similarly, for a di- or tri-halogenated quinazoline containing different halogens, the reaction is expected to proceed preferentially at the most reactive C-I bond, followed by the C-Br and then the C-Cl bond.

| Starting Material | Boronic Acid | Catalyst System | Product |

| 8-Bromo-2-chloro-6-iodoquinazoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 8-Bromo-2-chloro-6-phenylquinazoline |

| 2,4,7-Trichloroquinazoline | Arylboronic acid | Pd catalyst, base | 2,7-Dichloro-4-arylquinazoline |

The Stille cross-coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is known for its versatility, as a wide range of coupling partners can be used. organic-chemistry.org In the context of quinazoline chemistry, the Stille reaction has been utilized for the synthesis of polysubstituted derivatives from their halogenated precursors. mdpi.com

Reaction Conditions: Stille couplings are typically performed using a palladium catalyst like Pd(PPh₃)₄, often in the presence of a co-catalyst such as CuI. mdpi.comresearchgate.net The reaction is usually carried out in a polar aprotic solvent like DMF at elevated temperatures. researchgate.net

An example includes the reaction of 5-chlorotriazoloquinazoline with various heterarylstannanes, which afforded the corresponding 5-heteraryl-substituted products. mdpi.com For a molecule like this compound, the Stille reaction would be expected to occur with high regioselectivity at the C-6 iodo position due to the established reactivity trend of C-I > C-Br > C-Cl in palladium-catalyzed cross-coupling reactions.

| Starting Material | Organostannane | Catalyst System | Product |

| 5-Chlorotriazoloquinazoline | Heterarylstannane | Pd(PPh₃)₄, CuI | 5-Heteraryl-substituted triazoloquinazoline |

| This compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 8-Bromo-2-chloro-6-phenylquinazoline |

The Kumada cross-coupling reaction utilizes a Grignard reagent and an organic halide to form a new carbon-carbon bond, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods to be reported and remains a valuable synthetic tool. wikipedia.org The high reactivity of Grignard reagents, however, can sometimes limit the functional group tolerance of the reaction. mdpi.com

Reaction Conditions: Kumada couplings are generally carried out in ethereal solvents such as THF or diethyl ether. wikipedia.org The choice of catalyst, often a nickel or palladium phosphine complex, is crucial for the success of the reaction. wikipedia.orgorganic-chemistry.org

In the realm of quinazoline synthesis, Kumada-type couplings have been employed. For example, the reaction of 2,4-dichloroquinazoline (B46505) with tert-butylmagnesium chloride in the presence of copper(I) iodide as a catalyst resulted in the selective substitution at the C-4 position. researchgate.net This highlights the increased reactivity of the C-4 position in the quinazoline ring due to the electronic influence of the adjacent nitrogen atom. researchgate.net For this compound, a Kumada coupling would likely exhibit regioselectivity based on the relative reactivity of the C-X bonds, favoring the C-I position.

| Starting Material | Grignard Reagent | Catalyst System | Product |

| 2,4-Dichloroquinazoline | tert-Butylmagnesium chloride | CuI | 2-Chloro-4-tert-butylquinazoline |

| This compound | Phenylmagnesium bromide | Pd or Ni catalyst | 8-Bromo-2-chloro-6-phenylquinazoline |

Regioselectivity in Cross-Coupling of Polyhalogenated Quinazolines

The regioselectivity of transition metal-catalyzed cross-coupling reactions on polyhalogenated quinazolines is a critical aspect that dictates the synthetic strategy. nih.gov The observed selectivity is primarily governed by the differences in the carbon-halogen bond dissociation energies and the electrophilicity of the carbon atoms. figshare.com The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F. mdpi.com

This established reactivity hierarchy allows for a predictable and sequential functionalization of polyhalogenated quinazolines. For a substrate like this compound, the initial cross-coupling reaction, regardless of the specific type (Sonogashira, Suzuki-Miyaura, Stille, or Kumada), is expected to occur at the C-6 position due to the presence of the highly reactive iodine atom.

Following the initial substitution at the C-6 position, a subsequent cross-coupling reaction can be directed towards the C-8 position, which bears the bromine atom. Finally, the less reactive chlorine atom at the C-2 position can be targeted under more forcing reaction conditions or with a more reactive catalyst system. This stepwise approach enables the synthesis of precisely substituted quinazoline derivatives that would be challenging to obtain through other methods.

The electronic nature of the quinazoline ring also plays a significant role. The C-4 position is generally more electrophilic and thus more reactive towards nucleophilic attack and oxidative addition compared to the C-2 position. mdpi.comresearchgate.net This inherent electronic bias, combined with the differential reactivity of the halogens, provides a powerful and predictable framework for the regioselective synthesis of complex quinazoline-based molecules.

Relative Reactivity of Csp2-X Bonds (C-I > C-Br > C-Cl)

The carbon-halogen bonds in this compound exhibit a well-defined order of reactivity, which is crucial for achieving selective derivatization. This reactivity trend follows the order of bond strength, with the weaker bond being more susceptible to cleavage. Consequently, the C-I bond is the most reactive, followed by the C-Br bond, and finally the C-Cl bond. This hierarchy allows for sequential, site-selective cross-coupling reactions.

This differential reactivity is a general principle observed in various halo-substituted aromatic and heteroaromatic systems. For instance, in palladium-catalyzed reactions, the oxidative addition step, which involves the insertion of the palladium catalyst into the carbon-halogen bond, occurs preferentially at the C-I bond. csbsju.edu This is attributed to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds. This principle has been demonstrated in the synthesis of various heterocyclic compounds where selective functionalization of an iodo-substituent is achieved in the presence of bromo- and chloro-substituents. nih.gov

Influence of the Alpha-Nitrogen Effect on Reactivity

The presence of nitrogen atoms within the quinazoline ring system significantly influences the reactivity of the adjacent carbon-halogen bonds. The nitrogen atom at position 1, being alpha to the C2-Cl bond, exerts a strong electronic effect. This "alpha-nitrogen effect" generally enhances the reactivity of the C-Cl bond towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions. nih.govnih.gov

This enhanced reactivity is often attributed to the ability of the nitrogen to stabilize the transition state of the oxidative addition step in palladium-catalyzed reactions. nih.gov The lone pair of electrons on the nitrogen can coordinate to the palladium center, facilitating the cleavage of the C-Cl bond. Computational studies have shown that for dihaloheteroarenes, a 14-electron Pd(0) species, due to its HOMO π-symmetry, prefers to react through a nucleophilic displacement mechanism at a C-X bond that is alpha to a heteroatom. nih.gov This highlights the electronic role of the ring nitrogen in directing the regioselectivity of the reaction.

Role of Palladium Coordination in Oxidative Addition

The coordination of the palladium catalyst to the quinazoline scaffold is a critical step that dictates the outcome of cross-coupling reactions. Oxidative addition is the initial and often rate-determining step in many catalytic cycles, involving the insertion of the palladium(0) species into the carbon-halogen bond to form a palladium(II) intermediate. csbsju.eduyoutube.com The nature of the ligands on the palladium catalyst plays a crucial role in this process. nih.govnih.gov

Sterically hindered and strong σ-donating ligands can favor oxidative addition at a low-coordinate 12-electron Pd(0) species. nih.gov In contrast, smaller or more π-accepting ligands are more likely to favor coordination of a 14-electron Pd(0) species. nih.gov The symmetry of the highest occupied molecular orbital (HOMO) of the palladium complex is a key determinant of selectivity. A 12-electron PdL complex with HOMO σ-symmetry will have its selectivity primarily determined by the LUMO coefficients at individual sites of the dihaloheteroarene. nih.gov Conversely, a 14-electron PdL2 complex with HOMO π-symmetry can back-bond into two atoms of the substrate, making the LUMO coefficients at individual atoms less critical and allowing other factors, such as C-X bond strengths, to dominate selectivity. nih.gov This interplay between the electronic properties of the palladium catalyst and the substrate is fundamental to achieving controlled and selective functionalization of molecules like this compound.

Carbon-Heteroatom Bond Formation Reactions

The formation of carbon-heteroatom bonds is a fundamental transformation in organic synthesis, enabling the construction of a wide variety of functional molecules. For a scaffold such as this compound, these reactions provide a powerful means to introduce diverse functionalities, leading to compounds with potential applications in pharmaceuticals and materials science.

Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine. organic-chemistry.org This reaction is exceptionally valuable for the derivatization of halogenated quinazolines. Given the differential reactivity of the halogens on this compound, the Buchwald-Hartwig reaction can be employed to selectively introduce amino groups at specific positions.

By carefully selecting the reaction conditions, such as the palladium catalyst, ligand, base, and temperature, it is possible to achieve chemoselective amination. For instance, the more reactive C-I bond at the 6-position would be expected to undergo amination under milder conditions than the C-Br and C-Cl bonds. This allows for the sequential introduction of different amines, leading to the synthesis of complex, unsymmetrically substituted quinazolines. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being highly effective in promoting these transformations. organic-chemistry.org

Amination Reactions

Beyond the Buchwald-Hartwig protocol, other amination methods can also be applied to functionalize haloquinazolines. These reactions are crucial for installing amine functionalities, which are common pharmacophores in drug discovery. mdpi.com For instance, nucleophilic aromatic substitution (SNAr) can occur, particularly at the C2 and C4 positions of the quinazoline ring, which are activated by the ring nitrogens. However, for less activated positions like C6 and C8, transition-metal-catalyzed methods are generally required.

Palladium-catalyzed amination reactions have been shown to be effective for a range of purine (B94841) nucleosides, which share the pyrimidine (B1678525) core with quinazolines. nih.gov Studies on 6-bromo- and 6-chloropurine (B14466) nucleosides have demonstrated that palladium(II) acetate (B1210297) in combination with ligands like Xantphos can efficiently catalyze the amination with various arylamines. nih.gov These findings suggest that similar conditions could be successfully applied to the amination of this compound, likely proceeding in a stepwise manner based on the C-X bond reactivity.

One-Pot and Sequential Reaction Sequences

The development of one-pot and sequential reaction sequences represents a significant advance in synthetic efficiency, reducing the need for isolation and purification of intermediates, thereby saving time, reagents, and solvents. nih.gov The distinct reactivity of the three halogen atoms on this compound makes it an ideal substrate for such strategies.

A stepwise approach allows for the selective functionalization of each halogenated position. For example, a Suzuki-Miyaura coupling could be performed first at the most reactive C-I bond at position 6. Following this, a second cross-coupling reaction, such as another Suzuki or a Buchwald-Hartwig amination, could be carried out at the C-Br bond at position 8 under slightly more forcing conditions. Finally, the least reactive C-Cl bond at position 2 could be functionalized. This sequential approach offers precise control over the introduction of different substituents.

One-pot sequences, where multiple transformations are carried out in the same reaction vessel, can be even more efficient. For instance, a one-pot, threefold Suzuki coupling has been used to synthesize 2,6,8-trisubstituted 4-aminoquinazolines from a related di-bromo-dichloroquinazoline derivative. nih.gov This was achieved by first performing a selective amination at the C4 position, followed by a sequential Suzuki coupling at the remaining halogenated positions by carefully controlling the reaction conditions and the addition of different boronic acids. nih.gov This demonstrates the feasibility of complex, multi-step transformations in a single pot, leveraging the inherent reactivity differences of the carbon-halogen bonds.

Nucleophilic Substitution Reactions on Halogenated Positions

The reactivity of halogenated quinazolines in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the position of the halogen on the heterocyclic ring system. In this compound, the chlorine atom at the C2-position is the most susceptible to nucleophilic attack. This enhanced reactivity is due to the electron-withdrawing effect of the two adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.

In contrast, the bromine at C8 and the iodine at C6, being on the benzene (B151609) portion of the quinazoline ring, are considerably less reactive towards traditional SNAr reactions. Their substitution typically requires more forcing conditions or mediation by transition metal catalysts (e.g., in Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions). Among the halogens on the carbocyclic ring, the carbon-iodine bond is weaker than the carbon-bromine bond, suggesting that the iodo group at C6 would be more reactive in metal-catalyzed processes. youtube.com

Studies on analogous 2,4-dichloroquinazoline systems have established that the C4-position is generally more reactive towards nucleophiles than the C2-position. nih.gov However, in the absence of a C4-halogen, the C2-chloro group becomes the primary site for substitution. This allows for the selective introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates, to build molecular complexity.

The table below illustrates representative nucleophilic substitution reactions targeting the C2-position of the quinazoline core, based on established reactivity principles.

Interactive Table 1: Representative Nucleophilic Substitution Reactions at the C2-Position

| Nucleophile | Reagent Example | Product Class | Potential Derivative Name |

| Primary/Secondary Amine | Aniline (B41778) | 2-Aminoquinazoline | 8-Bromo-6-iodo-N-phenylquinazolin-2-amine |

| Hydrazine (B178648) | Hydrazine hydrate | 2-Hydrazinylquinazoline | 8-Bromo-2-hydrazinyl-6-iodoquinazoline |

| Alcohol/Phenol | Sodium methoxide | 2-Alkoxyquinazoline | 8-Bromo-6-iodo-2-methoxyquinazoline |

| Thiol/Thiophenol | Sodium thiophenoxide | 2-(Arylthio)quinazoline | 8-Bromo-6-iodo-2-(phenylthio)quinazoline |

Cyclization and Condensation Reactions of Derivatives

The derivatives synthesized via nucleophilic substitution at the C2-position serve as pivotal intermediates for constructing fused polycyclic systems through subsequent cyclization and condensation reactions. These reactions are critical for generating novel heterocyclic scaffolds with potential biological activity.

A common strategy involves introducing a dinucleophile at the C2-position. For instance, reacting this compound with hydrazine yields the 2-hydrazinyl derivative. This intermediate can then be treated with various reagents to form a new fused ring. Reaction with a carboxylic acid or its derivative can lead to the formation of a triazolo[4,3-c]quinazoline system. Similarly, condensation with nitrous acid can produce a tetrazolo[1,5-c]quinazoline (B1654462) ring.

Another versatile approach is the introduction of a functionalized amine. For example, substitution with an amino acid ester would place an ester functionality on the C2-amino side chain, which can then participate in intramolecular cyclization to form diketopiperazine-like fused structures.

Furthermore, the bromo and iodo substituents at the C8 and C6 positions, which remain intact after selective C2-substitution, can be utilized in subsequent intramolecular cyclization reactions, often mediated by palladium catalysis. For example, a substituent introduced at the C2-position containing a terminal alkyne could undergo an intramolecular Sonogashira coupling with the C6-iodo or C8-bromo group to create a large ring system fused to the quinazoline core.

The table below outlines potential cyclization and condensation reactions based on derivatives of the title compound.

Interactive Table 2: Examples of Cyclization and Condensation Reactions of C2-Substituted Derivatives

| C2-Substituted Intermediate | Reagent/Condition | Reaction Type | Fused Ring System Formed |

| 8-Bromo-2-hydrazinyl-6-iodoquinazoline | Formic Acid | Condensation/Cyclization | Triazolo[4,3-c]quinazoline |

| 8-Bromo-2-hydrazinyl-6-iodoquinazoline | Sodium Nitrite / Acid | Diazotization/Cyclization | Tetrazolo[1,5-c]quinazoline |

| 8-Bromo-6-iodo-N-(2-hydroxyphenyl)quinazolin-2-amine | Oxidative Cyclization | Condensation | Benzoxazolo[3,2-c]quinazoline |

| 2-((2-ethynylphenyl)amino)-8-bromo-6-iodoquinazoline | Pd(PPh₃)₄, CuI | Intramolecular Sonogashira Coupling | Fused Polycyclic System |

Mechanistic Investigations of Chemical Transformations Involving 8 Bromo 2 Chloro 6 Iodoquinazoline

Elucidation of Reaction Mechanisms in Cross-Coupling

The functionalization of 8-bromo-2-chloro-6-iodoquinazoline is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The mechanism of these transformations is a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and reductive elimination.

The regioselectivity of the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the primary determinant of the final product. The generally accepted reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Therefore, in reactions involving this compound, the initial coupling is expected to occur selectively at the C-6 position due to the greater reactivity of the carbon-iodine bond.

Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, the catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I bond at the C-6 position. This is followed by transmetalation, where the organoboron species transfers its organic group to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. Subsequent couplings can then be directed to the C-8 (bromo) and C-2 (chloro) positions by modifying the reaction conditions.

Sonogashira Coupling: The mechanism of the Sonogashira coupling is similar, involving a palladium cycle and a copper co-catalyst cycle. wikipedia.org The palladium catalyst undergoes oxidative addition to the C-I bond. Simultaneously, the terminal alkyne reacts with the copper(I) co-catalyst to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the 6-alkynyl-8-bromo-2-chloroquinazoline. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination follows a similar palladium-catalyzed cycle. wikipedia.orgorganic-chemistry.org After the initial oxidative addition of the palladium(0) catalyst to the C-I bond, the amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex yields the aminated product and regenerates the palladium(0) catalyst. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for the efficiency of this reaction. organic-chemistry.org

Kinetic Studies of Halogen Displacement

Kinetic studies of halogen displacement in polyhalogenated quinazolines provide quantitative insights into the relative reactivity of the different halogen substituents. While specific kinetic data for this compound is not extensively reported, the principles of nucleophilic aromatic substitution (SNAr) and the "element effect" in cross-coupling reactions provide a framework for understanding the expected kinetics.

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, forming a Meisenheimer complex. The stability of this intermediate is influenced by the electron-withdrawing nature of the substituents on the ring. The leaving group ability of the halogens (I > Br > Cl) also plays a significant role in the subsequent aromatization step. For this compound, the C-2 and C-4 positions are electronically activated by the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. However, in the absence of a substituent at C-4, the C-2 position is a primary site for SNAr. The relative rates of displacement would be expected to follow the order of leaving group ability, with the iodo group being the most readily displaced, followed by the bromo and then the chloro group.

In palladium-catalyzed cross-coupling reactions, the kinetics are more complex, involving multiple steps in the catalytic cycle. However, the initial oxidative addition step is often rate-limiting. The rate of this step is highly dependent on the carbon-halogen bond strength, which decreases in the order C-Cl > C-Br > C-I. Consequently, the rate of reaction at the different halogen positions is expected to be fastest at the C-6 iodo position, followed by the C-8 bromo position, and slowest at the C-2 chloro position.

The following table illustrates the expected relative reaction rates for the displacement of each halogen in this compound under typical palladium-catalyzed cross-coupling conditions.

| Position | Halogen | Relative Reaction Rate (Qualitative) |

| C-6 | Iodo | Fastest |

| C-8 | Bromo | Intermediate |

| C-2 | Chloro | Slowest |

This table is illustrative and based on established principles of halogen reactivity in cross-coupling reactions.

Influence of Reaction Conditions (Solvent, Temperature, Catalysts, Ligands) on Regioselectivity

The regioselectivity of chemical transformations involving this compound can be finely tuned by careful control of the reaction conditions. The choice of solvent, temperature, catalyst, and ligands can influence the outcome of the reaction, allowing for the selective functionalization of one halogen position over the others.

Catalysts and Ligands: The nature of the palladium catalyst and the associated ligands is paramount in controlling regioselectivity. nih.gov For instance, in Suzuki-Miyaura couplings of similar polyhalogenated heterocycles, catalysts like Pd(PPh₃)₄ have been shown to favor reaction at more reactive sites, while catalysts with more sterically demanding or electron-rich ligands, such as those incorporating dppf or bulky phosphines, can sometimes alter the selectivity. nih.gov In some cases, the intrinsic electrophilicity of a particular ring position can override the expected halogen reactivity, leading to coupling at a less reactive halogen if that position is more electronically activated. nih.gov

Solvent and Temperature: The solvent can influence the solubility of the reactants and the stability of the intermediates in the catalytic cycle. Aprotic polar solvents like DMF, dioxane, and toluene (B28343) are commonly used for cross-coupling reactions. Temperature also plays a critical role. By using lower temperatures, it is often possible to achieve selective reaction at the most reactive C-I bond, while higher temperatures may be required to activate the C-Br and C-Cl bonds for subsequent couplings.

The following table provides a hypothetical example of how reaction conditions could be tuned to achieve sequential, regioselective Suzuki-Miyaura couplings on this compound.

| Step | Target Position | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product |

| 1 | C-6 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 8-Bromo-2-chloro-6-arylquinazoline |

| 2 | C-8 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 2-Chloro-6,8-diarylquinazoline |

| 3 | C-2 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 120 | 2,6,8-Triarylquinazoline |

This table presents an illustrative, hypothetical reaction scheme based on known reactivities and conditions for similar polyhalogenated quinazolines and is not based on experimentally verified data for this compound.

Computational and Theoretical Chemistry Studies of 8 Bromo 2 Chloro 6 Iodoquinazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 8-Bromo-2-chloro-6-iodoquinazoline. DFT methods are used to determine the optimized geometry, electronic energies, and other molecular properties by approximating the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. Studies on related halogenated heterocycles frequently employ DFT methods, such as B3LYP, to gain a deep understanding of their chemical behavior. researchgate.netnih.gov

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, a DFT calculation, likely using a basis set such as 6-31G(d) or larger, would be performed to find its lowest energy conformation. This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are negligible and the total energy is minimized. The expected result would be a largely planar quinazoline (B50416) core, with the positions of the bromo, chloro, and iodo substituents defined. This optimized structure is the foundation for all further property calculations.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic character. youtube.comyoutube.com

For this compound, the HOMO would likely be localized on the electron-rich quinazoline ring system. The LUMO, however, is expected to have significant contributions from the carbon atoms attached to the halogen substituents, indicating these sites are the most susceptible to nucleophilic attack or oxidative addition by a metal catalyst.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com DFT calculations would provide precise energy values for these orbitals.

Table 1: Representative Frontier Molecular Orbital Data

This table illustrates the type of data generated from an FMO analysis. Note: These values are hypothetical and serve as examples of expected trends.

| Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Localized on the quinazoline ring system |

| LUMO | -1.5 | Distributed on C-X bonds and pyrimidine (B1678525) ring |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability |

Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophiles and nucleophiles. rsc.org The MESP map displays regions of negative potential (electron-rich, typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, shown in blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net

In this compound, negative MESP would be expected around the two nitrogen atoms of the quinazoline ring due to their lone pairs of electrons. Conversely, regions of positive potential are anticipated around the hydrogen atom on the benzene (B151609) ring. Significantly, halogen atoms often exhibit a region of positive potential on their outermost surface, known as a sigma-hole (σ-hole), which is most prominent for iodine. researchgate.netnih.gov This positive region makes the iodine atom a potential halogen bond donor. MESP analysis can therefore identify sites for both nucleophilic attack and non-covalent interactions like halogen bonding. rsc.orgnih.gov

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. For a polyhalogenated molecule like this compound, calculating the BDE for each carbon-halogen (C-X) bond is crucial for predicting its reactivity in reactions like palladium-catalyzed cross-couplings. nih.govnih.gov The BDE is influenced by the strength of the C-X bond, which generally follows the trend C-Cl > C-Br > C-I. cjcatal.combutlerov.com Computational methods can provide quantitative BDE values, which are critical for understanding reaction selectivity. nih.gov

Table 2: Expected Trend in Calculated Bond Dissociation Energies (BDEs)

This table shows the generally accepted trend for carbon-halogen bond strengths. Note: Values are illustrative, based on typical BDEs for aryl halides, and are not specific calculated values for this molecule.

| Bond | Position | Expected BDE (kcal/mol) |

| C-I | 6 | ~65-70 |

| C-Br | 8 | ~75-80 |

| C-Cl | 2 | ~90-95 |

The regioselectivity of metal-catalyzed cross-coupling reactions on polyhalogenated substrates is often determined by the relative ease of the initial oxidative addition step. nih.govnih.gov This step typically involves the cleavage of the weakest carbon-halogen bond. nih.gov

Based on the BDE trend (C-I < C-Br < C-Cl), it is predicted that a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Sonogashira) on this compound would exhibit high regioselectivity. nih.govresearchgate.net The reaction would preferentially occur at the C6 position to cleave the most labile C-I bond. nih.gov Under controlled conditions, subsequent couplings could then be directed towards the C8 position (C-Br bond) and finally the C2 position (C-Cl bond). This selectivity, governed by the differences in bond dissociation energies, allows for the stepwise and controlled synthesis of complex, polysubstituted quinazoline derivatives. nih.govresearchgate.netscilit.com

Theoretical Bond Dissociation Energies (BDEs) of C-X Bonds

Conformational Analysis

Conformational analysis is a fundamental aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. The three-dimensional structure of a molecule is critical as it dictates how it will interact with biological targets. For a molecule like this compound, with its rigid quinazoline core and halogen substituents, conformational flexibility is limited but still significant.

In a theoretical conformational analysis of this compound, the primary focus would be on the rotational barriers around the bonds connecting the substituents to the quinazoline ring, although these are generally rigid. The planarity of the quinazoline ring system itself would also be a key feature of the analysis. The presence of the bulky iodine and bromine atoms at positions 6 and 8, respectively, could induce minor distortions from perfect planarity, which could be crucial for its binding to a receptor.

Quantum Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential computational tools that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.

3D-QSAR Studies

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules.

In a study on a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, which are structurally related to the target compound, 3D-QSAR models were developed to understand their cytotoxic activities against various cancer cell lines. nih.govnih.gov The researchers built a CoMFA model with five Partial Least Square (PLS) components for a training set of 18 compounds. nih.gov The reliability and applicability of this model were validated using an external test set of six compounds. nih.gov The resulting contour maps from the 3D-QSAR analysis provided insights into the regions around the quinazoline scaffold where steric, electrostatic, and hydrophobic interactions are favorable or unfavorable for biological activity. nih.govnih.gov These studies indicated that the presence of electron-withdrawing and lipophilic groups at specific positions could enhance the cytotoxic effects. nih.govnih.gov

For this compound, a similar 3D-QSAR study would involve aligning it with a series of structurally similar compounds with known biological activities. The steric and electrostatic fields around the molecules would then be calculated and correlated with their activities to generate a predictive model. The bromine, chlorine, and iodine substituents would be expected to significantly influence the electrostatic and steric fields, and their positions would be critical in defining the structure-activity relationship.

Ligand-Based Design Principles

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. Pharmacophore modeling is a key component of this approach, where a set of essential structural features (pharmacophore) required for biological activity is identified.

Based on the 3D-QSAR studies of related quinazolinone derivatives, several ligand-based design principles can be inferred for this compound. The quinazoline ring itself often acts as a critical scaffold for hydrophobic interactions within the active site of a receptor. nih.govnih.gov The halogen atoms (bromo, chloro, iodo) can participate in various interactions, including halogen bonding and hydrophobic interactions, which can significantly contribute to the binding affinity.

For instance, in the aforementioned study on 6-iodo-2-methylquinazolin-4-(3H)-ones, the 3D-QSAR analysis highlighted the importance of electron-withdrawing and lipophilic groups on the phenyl ring attached to the quinazoline core. nih.govnih.gov This suggests that the electronic properties and hydrophobicity of the substituents are key determinants of activity. Applying these principles to this compound, the highly lipophilic and electron-withdrawing nature of the halogen atoms at positions 2, 6, and 8 would be expected to play a crucial role in its potential biological activity.

Molecular Docking and Dynamics Simulations for Molecular Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand and a target protein at the atomic level.

Computational Assessment of Binding Dynamics

Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing its stability and the flexibility of the interacting components.

While no direct MD simulation studies on this compound are publicly available, studies on similar 6-bromo quinazoline derivatives complexed with the Epidermal Growth Factor Receptor (EGFR) kinase domain offer valuable parallels. nih.gov In these simulations, the stability of the ligand-protein complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory. A stable RMSD profile suggests that the ligand remains bound in a consistent conformation within the active site. nih.gov

Investigation of Key Molecular Interactions and Binding Modes

Molecular docking is used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This technique helps in identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, a molecular docking study would involve placing the molecule into the binding site of a relevant biological target. The docking algorithm would then explore various possible conformations and orientations of the ligand, scoring them based on their predicted binding affinity. The resulting docking poses would reveal the key amino acid residues involved in the interaction and the nature of these interactions. The bromine, chlorine, and iodine atoms would be expected to participate in halogen bonding and hydrophobic interactions, which are increasingly recognized as important for ligand-receptor recognition.

A study on 6-bromo quinazoline derivatives docked into the EGFR active site showed that the compounds could establish hydrogen bonds and other important interactions with key residues. nih.gov The binding energies calculated from these docking studies provide a quantitative estimate of the binding affinity. nih.gov

Table of Binding Interaction Data from a Study on a Related Quinazoline Derivative

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound 8a (a 6-bromo quinazoline derivative) | EGFR | -6.7 | Not specified |

| Compound 8c (a 6-bromo quinazoline derivative) | EGFR | -5.3 | Not specified |

| Compound 3d (a 6-iodo-2-methylquinazolin-4-(3H)-one derivative) | DHFR | Not specified | Not specified |

This table presents data from studies on structurally related compounds to illustrate the type of information obtained from molecular docking, as direct data for this compound is not available. nih.govnih.govnih.gov

Advanced Spectroscopic Investigations and Photophysical Properties

UV-Vis Spectroscopy for Electronic Absorption Properties

The electronic absorption spectrum of quinazoline (B50416) and its derivatives is typically characterized by distinct bands in the UV-Vis region, arising from π-π* and n-π* electronic transitions. For quinazoline derivatives, absorption bands are generally observed in two main regions: a shorter wavelength band between 240-300 nm attributed to π-π* transitions within the aromatic system, and a longer wavelength band from 310-425 nm corresponding to n-π* transitions. researchgate.net

The specific absorption maxima (λmax) of 8-Bromo-2-chloro-6-iodoquinazoline would be influenced by the heavy atom effect and the electronic perturbations induced by the three different halogen substituents. The presence of electron-withdrawing groups, such as the halogens at the 6th position, can significantly affect the absorption band maximum. researchgate.net Theoretical studies on similar quinazolinone derivatives have assigned bands in the 210–285 nm range to π–π* transitions and those in the 285–320 nm range to n–π* transitions. nih.gov The substitution pattern of this compound, with halogens on both the benzene (B151609) and pyrimidine (B1678525) rings, would likely result in a complex spectrum with multiple overlapping bands.

Table 1: Expected UV-Vis Absorption Characteristics of Substituted Quinazolines

| Transition Type | Typical Wavelength Range (nm) | Notes |

| π-π | 240 - 300 | Associated with the aromatic system. researchgate.net |

| n-π | 310 - 425 | Involves non-bonding electrons on the nitrogen atoms. researchgate.net |

Emission Spectroscopy for Fluorescence and Luminescent Properties

The fluorescence and luminescent properties of quinazoline derivatives are highly sensitive to their structural features and chemical environment. Many quinazoline-based compounds are known to be fluorescent, with emission maxima spanning a wide spectral range. rsc.orgnih.gov For instance, certain fluorescent quinazoline derivatives exhibit emissions from 414 nm to 597 nm in cyclohexane. rsc.orgresearchgate.net

The introduction of heavy atoms like bromine and iodine into a molecule can significantly influence its luminescent properties through the heavy-atom effect, which can enhance intersystem crossing from the singlet excited state to the triplet state. This often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence. Therefore, this compound might be expected to exhibit weak fluorescence but potentially significant phosphorescence. The emission properties would also be characterized by a Stokes shift, which is the difference between the absorption and emission maxima. For some quinazoline derivatives, large Stokes shifts have been observed, indicating a significant structural rearrangement in the excited state. rsc.orgresearchgate.net

Table 2: Representative Emission Properties of Fluorescent Quinazoline Derivatives

| Compound Type | Emission Range (nm) | Stokes Shift (nm) | Quantum Yield (QY) |

| Amino-substituted Quinazolines | 414 - 597 | 15 - 161 | Up to >80% |

| Quinazolinone-based Probes | 500 - 600 | - | Varies with solvent and pH |

Note: Data is for representative fluorescent quinazoline derivatives and not specific to this compound. The actual values for the target compound may differ. rsc.orgresearchgate.netrsc.org

Influence of Substituents and Environment on Photophysical Characteristics

The nature and position of substituents on the quinazoline ring, as well as the polarity of the solvent, play a crucial role in determining the photophysical characteristics.

Substituent Effects: The electronic properties of the substituents are paramount. Electron-donating groups typically cause a red-shift (bathochromic shift) in the absorption and emission spectra, while electron-withdrawing groups, such as the halogens in this compound, tend to cause a blue-shift (hypsochromic shift), although this can be complicated by other factors. The presence of multiple halogens (Br, Cl, I) at positions 2, 6, and 8 would create a unique electronic landscape. The order of reactivity and electronic influence of halogens often follows the trend I > Br > Cl. The properties of substituted quinazolines depend significantly on whether the substituents are on the pyrimidine or the benzene ring. rsc.org

Environmental Effects (Solvatochromism): Many quinazoline derivatives exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent. A pronounced red-shift in the emission maximum with increasing solvent polarity is often observed for push-pull quinazoline systems, suggesting the formation of an intramolecular charge transfer (ICT) state upon excitation. bldpharm.com While this compound does not have strong built-in donor-acceptor character, the polarity of the environment could still influence the energy levels of its excited states.

Studies on Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with extended π-conjugation and donor-acceptor architectures often exhibit significant NLO properties. The introduction of halogen atoms can enhance these properties.

Applications in Materials Science and Chemical Innovation

Development of Organic Electronic Devices

There is no available research to suggest that 8-Bromo-2-chloro-6-iodoquinazoline has been synthesized, characterized, or applied in the development of organic electronic devices. The broader class of quinolines and quinazolines has been studied for their potential in organic light-emitting diodes (OLEDs) and other electronic applications, but specific data for this multi-halogenated compound is absent.

Luminescent Elements and Photoelectric Conversion Applications

The luminescent and photoelectric properties of this compound have not been reported in any scientific literature found. While halogen atoms can influence the photophysical properties of organic molecules, no studies have been published that characterize these effects for this particular compound.

Image Sensors

No information exists to link this compound to the development or function of image sensors.

Colorimetric pH Sensors

The potential for this compound to act as a colorimetric pH sensor has not been explored in any available research.

Role as Versatile Synthetic Intermediates for Complex Molecules

While the structure of this compound, with its multiple distinct halogen substituents, suggests it could theoretically serve as a versatile building block in organic synthesis, there are no published examples of its use as a synthetic intermediate for the construction of more complex molecules. A study on the synthesis and antibacterial screening of new quinazoline (B50416) derivatives started from the "8-bromo-2-chloroquinazoline" scaffold, but did not involve the iodo-substituted version of the compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 8-Bromo-2-chloro-6-iodoquinazoline, and what are the key challenges in halogenated quinazoline synthesis?

- Methodological Answer : Halogenated quinazolines are typically synthesized via sequential nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. For this compound, bromine and chlorine can be introduced via SNAr using NaBr or HBr under acidic conditions, while iodine may require Ullmann or Suzuki-Miyaura coupling with iodinated aryl precursors. Challenges include regioselectivity (avoiding over-halogenation) and stability of intermediates. Use inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive halogens . Characterization via H/C NMR and mass spectrometry (HRMS) is critical to confirm substitution patterns .

Q. What analytical techniques are recommended to confirm the purity and structure of this compound?

- Methodological Answer : Combine orthogonal methods:

- HPLC/GC-MS : Quantify purity (>95% recommended for research use) .

- NMR : Resolve overlapping signals using F-decoupled or 2D-COSY experiments for crowded aromatic regions.

- X-ray crystallography : Resolve ambiguity in substitution sites using SHELX programs for structure refinement .

- Elemental analysis : Confirm stoichiometry of Br, Cl, and I via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in amber vials at 2–8°C under inert gas (argon) to prevent photodegradation of iodinated moieties and hydrolysis of chlorides. Avoid exposure to moisture or strong bases, which may displace halogens. Stability tests via periodic HPLC analysis are recommended .

Q. What are the primary research applications of halogenated quinazolines like this compound?

- Methodological Answer : These compounds are used as:

- Kinase inhibitors : Structural analogs (e.g., gefitinib derivatives) exploit halogen interactions with ATP-binding pockets.

- Fluorescent probes : Iodine’s heavy atom effect enhances spin-orbit coupling for phosphorescence studies.

- Cross-coupling precursors : Halogens serve as leaving groups in Pd-catalyzed reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehalogenation during the synthesis of this compound?

- Methodological Answer :

- Temperature : Lower reaction temperatures (e.g., 0–25°C) reduce thermal degradation of C-I bonds.

- Catalyst selection : Use Pd(PPh) instead of PdCl for milder cross-coupling conditions.

- Solvent : Polar aprotic solvents (DMF, DMSO) stabilize transition states without nucleophilic interference.

- Monitoring : Track reaction progress via TLC with UV/iodine staining to detect early-stage decomposition .

Q. How should contradictory data between NMR and mass spectrometry results be resolved when analyzing halogenated quinazolines?

- Methodological Answer :

- Repeat experiments : Confirm reproducibility under identical conditions.

- Orthogonal techniques : Use X-ray crystallography (via SHELXL ) to resolve structural ambiguities.

- Impurity profiling : Employ LC-MS to identify byproducts (e.g., dehalogenated species) that may skew MS data .

- Isotopic pattern analysis : Validate HRMS peaks for bromine (1:1 Br/Br) and iodine (monoisotopic) to confirm molecular ions .

Q. What experimental design considerations are critical for studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Substrate scope : Test reactivity with diverse boronic acids/aryl halides to assess electronic and steric effects.

- Control experiments : Compare yields with/without catalysts to rule out non-catalytic pathways.

- Kinetic studies : Use in situ IR or F NMR to monitor reaction rates and identify rate-limiting steps.

- Computational modeling : DFT calculations (e.g., Gaussian) predict regioselectivity in substitution reactions .

Q. How can computational methods aid in predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase).

- QSAR models : Correlate halogen electronegativity with inhibitory potency using descriptors like Hammett constants.

- ADMET prediction : SwissADME assesses pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.